molecular formula C21H15FN2O2 B2362042 1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898419-14-2

1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione

Cat. No. B2362042
CAS RN: 898419-14-2
M. Wt: 346.361
InChI Key: HLVRIWZTXOYZTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the steps involved in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of a fluorophenyl group in the compound could potentially enhance its antiviral capabilities through interaction with viral proteins or inhibition of viral replication.

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives is well-documented. The structural features of “1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione” suggest that it may also possess anti-inflammatory activity, which could be explored for the treatment of chronic inflammatory diseases .

Anticancer Applications

Compounds with naphthalene and pyrazine moieties have been studied for their anticancer effects. The compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Its potential to act as a chemotherapeutic agent or in synergy with existing treatments is a promising area of research .

Antimicrobial Effects

Indole derivatives are known for their antimicrobial activity. The compound “1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione” could be evaluated against a range of bacterial and fungal pathogens to determine its efficacy as an antimicrobial agent .

Asymmetric Synthesis

The compound could serve as an intermediate in asymmetric synthesis due to its chiral centers. It may be used to produce enantiomerically pure substances, which are crucial in the pharmaceutical industry for creating drugs with specific desired effects .

Catalysis

Given its complex structure, the compound might be utilized as a ligand in catalytic processes, particularly in asymmetric catalysis. Its potential to coordinate with metals could lead to the development of new catalytic systems for various chemical reactions .

Mechanism of Action

If the compound has a biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This could involve binding to a specific protein, inhibiting an enzyme, or interacting with a cellular pathway .

Safety and Hazards

This involves looking at the compound’s toxicity, potential health effects, handling precautions, and disposal methods .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-17-8-3-5-15(13-17)14-23-11-12-24(21(26)20(23)25)19-10-4-7-16-6-1-2-9-18(16)19/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVRIWZTXOYZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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